(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one (4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15719808
InChI: InChI=1S/C20H15BrClN5OS/c1-11-15(22)4-3-5-16(11)24-25-18-12(2)26-27(19(18)28)20-23-17(10-29-20)13-6-8-14(21)9-7-13/h3-10,26H,1-2H3
SMILES:
Molecular Formula: C20H15BrClN5OS
Molecular Weight: 488.8 g/mol

(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC15719808

Molecular Formula: C20H15BrClN5OS

Molecular Weight: 488.8 g/mol

* For research use only. Not for human or veterinary use.

(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C20H15BrClN5OS
Molecular Weight 488.8 g/mol
IUPAC Name 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(3-chloro-2-methylphenyl)diazenyl]-5-methyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C20H15BrClN5OS/c1-11-15(22)4-3-5-16(11)24-25-18-12(2)26-27(19(18)28)20-23-17(10-29-20)13-6-8-14(21)9-7-13/h3-10,26H,1-2H3
Standard InChI Key PBQZGGSYBNNKCI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC=C1Cl)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name reflects its Z-configuration at the C4 position, a pyrazol-3-one core, and substituents including a 4-(4-bromophenyl)-1,3-thiazol-2-yl group and a 3-chloro-2-methylphenyl hydrazinylidene moiety . Its molecular formula is C19H13BrClN5OS, with a molecular weight of 474.76–474.8 g/mol, depending on isotopic variations .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC19H13BrClN5OS
Molecular Weight474.76–474.8 g/mol
CAS Registry Number481702-78-7
SMILES NotationCC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=C(C(=CC=C4)Cl)C
InChIKeyYKZPJVFOGKKCJS-UHFFFAOYSA-N

Structural Features

The molecule’s architecture includes:

  • A pyrazol-3-one ring (positions 1–5), providing a conjugated system for electronic interactions.

  • A thiazole ring substituted with a 4-bromophenyl group at C2, enhancing hydrophobic interactions.

  • A hydrazinylidene bridge linking the pyrazolone core to a 3-chloro-2-methylphenyl group, introducing stereoelectronic complexity .

The Z-configuration at the hydrazinylidene double bond (C4=N) is critical for maintaining planar geometry, facilitating π-π stacking with biological targets .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

  • Thiazole Formation: Condensation of 4-bromophenyl thioamide with α-haloketones to yield the 4-(4-bromophenyl)-1,3-thiazol-2-yl intermediate.

  • Pyrazolone Core Construction: Cyclization of a β-keto ester with hydrazine derivatives, followed by methylation at C5 .

  • Hydrazinylidene Incorporation: Coupling the pyrazolone-thiazole intermediate with 3-chloro-2-methylphenylhydrazine under acidic conditions, ensuring Z-selectivity .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
14-Bromophenyl thioamide, chloroacetone, EtOH, reflux72%
2Ethyl acetoacetate, hydrazine hydrate, HCl65%
33-Chloro-2-methylphenylhydrazine, AcOH, 80°C58%

Purification and Characterization

Purification employs column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol. Structural validation uses:

  • NMR Spectroscopy: ¹H NMR signals at δ 2.35 (s, 3H, CH3), 7.45–8.10 (m, aromatic protons) .

  • Mass Spectrometry: ESI-MS m/z 475.7 [M+H]⁺ .

  • X-ray Crystallography: Confirms the Z-configuration and planar geometry .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is soluble in DMSO and DMF, making it suitable for in vitro assays. It remains stable under ambient conditions for >6 months but degrades in acidic media (pH <3) via hydrazone bond hydrolysis .

Spectroscopic Profiles

  • UV-Vis: λmax at 320 nm (π→π* transition of the thiazole ring) .

  • IR Spectroscopy: Bands at 1680 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch) .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The thiazole and hydrazinylidene groups likely disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

Research Gaps and Future Directions

While preliminary data are promising, further work is needed to:

  • Optimize bioavailability via prodrug formulations.

  • Evaluate in vivo toxicity profiles.

  • Explore synergistic effects with existing antibiotics .

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